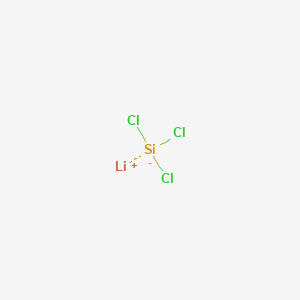![molecular formula C15H28O2 B14315648 8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol CAS No. 110589-80-5](/img/structure/B14315648.png)
8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol is an organic compound with a complex structure that includes a cyclopropyl ring, a hydroxymethyl group, and a methyloctenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of an appropriate alkene, followed by functional group transformations to introduce the hydroxymethyl and methyloctenol moieties. The reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bond in the methyloctenol chain can be reduced to form saturated alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 8-[3-(Formyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-one, while reduction of the double bond can produce 8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloctan-2-ol.
Scientific Research Applications
8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the cyclopropyl ring and methyloctenol chain provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tris (hydroxymethyl)aminomethane: Known for its buffering capacity in biological systems.
Hydroxymethylfurfural: A compound derived from sugars with applications in the production of biofuels and chemicals.
Uniqueness
8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol is unique due to its combination of a cyclopropyl ring, hydroxymethyl group, and methyloctenol chain, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
110589-80-5 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
8-[3-(hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol |
InChI |
InChI=1S/C15H28O2/c1-11(6-5-7-12(2)17)8-9-13-14(10-16)15(13,3)4/h6,12-14,16-17H,5,7-10H2,1-4H3 |
InChI Key |
JFGOITBMIFQEAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)CCC1C(C1(C)C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)
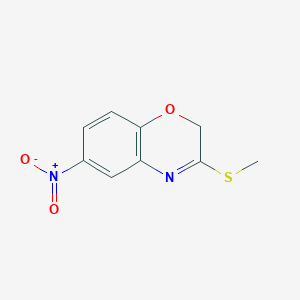
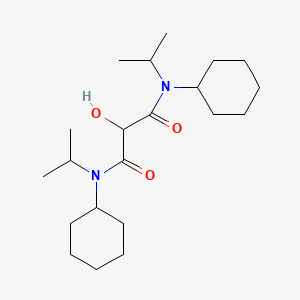
![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
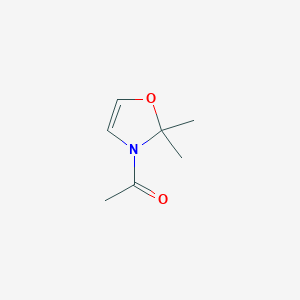
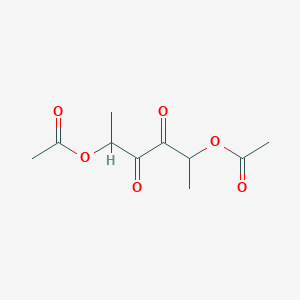
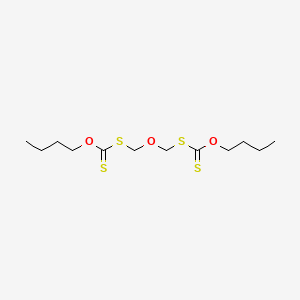
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)
![1,2,4-Trimethoxy-5-[1-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B14315627.png)
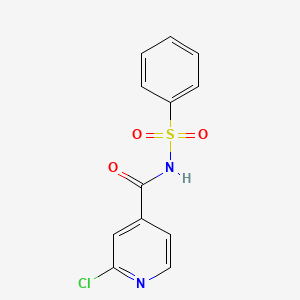
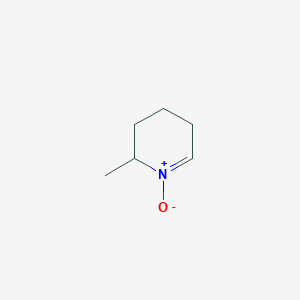

![2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole](/img/structure/B14315660.png)
